molecular formula C8H6Cl2O B1356970 (2,4-Dichlorophenyl)acetaldehyde CAS No. 30067-11-9

(2,4-Dichlorophenyl)acetaldehyde

Cat. No.: B1356970
CAS No.: 30067-11-9
M. Wt: 189.04 g/mol
InChI Key: MMJDYUOVXFOHQH-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Cl2O It is characterized by the presence of two chlorine atoms attached to a phenyl ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)acetaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction proceeds through a closed-loop mechanism, followed by alkaline hydrolysis and acid adjustment to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis is scaled up by using larger quantities of reagents and solvents. The reaction conditions are optimized to increase yield and purity while minimizing side reactions. The process involves careful control of temperature, pH, and reaction time to ensure consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.

Major Products Formed:

Scientific Research Applications

(2,4-Dichlorophenyl)acetaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenyl ring structure but different functional groups.

    2,4-Dichlorophenol: A precursor to 2,4-D and other chlorinated compounds.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but an additional chlorine atom.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJDYUOVXFOHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580270
Record name (2,4-Dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30067-11-9
Record name (2,4-Dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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